Boroxine

Description

Historical Context and Early Investigations of the Boroxine Ring System

The investigation into this compound chemistry has a history spanning over 150 years, with interest steadily increasing in recent decades due to their unique and useful properties mdpi.com. Early reports documented the stability of alkylboronic acids under aqueous acidic conditions wiley-vch.de. The first preparation and isolation of a boronic acid was reported in 1860 by Frankland, who obtained ethylboronic acid through the slow oxidation of triethylborane wiley-vch.de. Boronic acids are synthesized from primary boron sources like boric acid, which is produced by acidifying borax with carbon dioxide wiley-vch.de. Borate esters, key precursors for boronic acid derivatives, are formed by the dehydration of boric acid with alcohols wiley-vch.de.

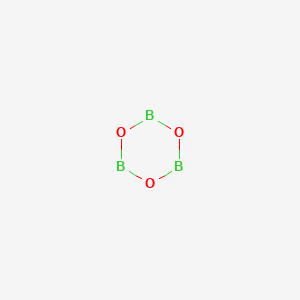

The existence of a dianhydride of three boronic acid molecules and its adducts with several amines was predicted in the early 1930s by Yabroff clockss.orgnii.ac.jp. The formation of substituted boroxines (cyclo-(RBO)₃, where R is an alkyl or aryl group) from their corresponding boronic acids by dehydration was discovered in the 1930s wikipedia.org. This dehydration can be achieved using a drying agent or by heating under high vacuum wikipedia.org. The parent this compound (cyclo-(HBO)₃) is prepared in small quantities as a low-pressure gas through the high-temperature reaction of water and elemental boron or the reaction of various boranes with O₂ wikipedia.org.

The crystal structure of triphenylthis compound has been analyzed, confirming its nearly flat, regular hexagonal central this compound skeleton with bond angles close to 120° wiley-vch.declockss.orgnii.ac.jp. Early theoretical and experimental studies explored the nature and structure of this compound derivatives wiley-vch.de.

Significance of this compound in Modern Chemical Research

This compound chemistry has gained significant attention in modern research, largely due to the this compound formation reaction being a powerful tool for constructing organized architectures nii.ac.jpresearchgate.net. The reversible nature of this reaction, an entropically favorable dehydration of boronic acids, is crucial researchgate.netacs.org. This reversibility allows for self-correction, leading to materials with potentially unprecedented levels of structural organization and switchable properties nii.ac.jpresearchgate.net. The equilibrium between boronic acids and boroxines can be controlled by the addition or removal of water researchgate.net.

Boroxines are utilized in various fields, including polymer and supramolecular chemistry, and materials science researchgate.net. They are employed in the construction of highly organized self-healing architectures such as dendrimers, covalent organic frameworks (COFs), and receptors for small molecular recognition researchgate.net. This compound-based COFs are a significant area of research, with this compound linkages being used to create crystalline porous materials clockss.orgrsc.org. The dynamic covalent nature of this compound ring construction is exploited in COF development and the formation of hetero-arylboroxines clockss.orgrsc.org.

Boron atoms in boroxines act as Lewis acidic sites with a strong affinity for nitrogen-containing compounds researchgate.net. This Lewis acidity has been a subject of study and contributes to their utility in materials science, such as in materials for lithium-ion batteries, and in the construction of supramolecular structures clockss.org. The interaction between the vacant p-orbitals in boron atoms and the π-electrons in aromatic substituents, like in phenyl-substituted this compound, influences crystal structure wikipedia.org.

Recent research highlights the development of water-stable this compound structures, overcoming the limitation of their hydrolytic instability in aqueous media nih.gov. This advancement opens new avenues for this compound chemistry in aqueous environments, including applications in fluoride ion binding and the development of stable hydrogels nih.gov.

Boroxines also find application in organic synthesis, particularly as reagents and catalysts clockss.orgnii.ac.jpresearchgate.net. Trimethylthis compound, for example, has been shown to be useful for the methylation of aryl halides in Suzuki-Miyaura coupling reactions researchgate.net.

Propriétés

Formule moléculaire |

B3O3 |

|---|---|

Poids moléculaire |

80.4 g/mol |

InChI |

InChI=1S/B3O3/c1-4-2-6-3-5-1 |

Clé InChI |

HRTQOWBVAJMMRI-UHFFFAOYSA-N |

SMILES |

[B]1O[B]O[B]O1 |

SMILES canonique |

[B]1O[B]O[B]O1 |

Origine du produit |

United States |

Fundamental Structural and Electronic Properties of Boroxine

Molecular and Crystal Structures of Boroxine Derivatives

Hexagonal Frameworks

This compound units can serve as building blocks for the construction of extended structures, including hexagonal frameworks. For instance, porous two-dimensional this compound frameworks have been theoretically suggested and experimentally synthesized. researchgate.netresearchgate.net These frameworks consist of B₃O₃ hexagons arranged in a hexagonal pattern. researchgate.netresearchgate.net In some cases, these hexagonal this compound units are linked by covalent B-B bonds, forming structures with six-fold symmetry. researchgate.netresearchgate.netresearchgate.net This arrangement can create porous materials with potential applications in gas adsorption and separation. researchgate.netresearchgate.net

Bond Lengths and Angles Analysis

Analysis of bond lengths and angles within the this compound ring provides crucial insights into its structural characteristics. In the parent this compound (B₃H₃O₃), electron diffraction studies indicate equal B-O distances of approximately 1.376 Å. cdnsciencepub.com For substituted boroxines, these values are comparable. For example, ethyl-substituted this compound has B-O bond lengths of 1.384 Å, while phenyl-substituted this compound exhibits similar B-O bond lengths of 1.386 Å. wikipedia.org These values are generally consistent across different derivatives, suggesting that the substituent has a relatively small effect on the core this compound ring size. wikipedia.org

Bond angles within the this compound ring are typically close to 120°, consistent with the trigonal planar geometry around the boron atoms. clockss.org In triphenylthis compound, the bond angles in the this compound ring are close to 120°. clockss.org Computational studies on various substituted boroxines (with R = H, CH₃, Cl, F, NO₂) show that the O-B-O bond angles can range from 118.9° to 121.1°, depending on the substituent. nih.gov The B-O-B angles are also typically close to 120°. nih.gov Distortions from ideal planarity and bond angles can occur, particularly in adducts where boron becomes tetracoordinated. cdnsciencepub.comdergipark.org.tr

Here is a table summarizing some representative bond lengths and angles in this compound derivatives:

| Compound | B-O Bond Length (Å) | O-B-O Bond Angle (°) | B-O-B Bond Angle (°) | Source |

|---|---|---|---|---|

| This compound (B₃H₃O₃) | 1.376 | ~120 | ~120 | cdnsciencepub.com |

| Ethylthis compound | 1.384 | Not specified | Not specified | wikipedia.org |

| Triphenylthis compound | 1.386 | ~120 | ~120 | clockss.org |

| Trimethylthis compound | 1.387 | 118.9 | 121.1 | nih.gov |

| (H₂N)₃B₃O₃ | 1.389 | 120.6 | 119.4 | nih.gov |

| (F)₃B₃O₃ | Not specified | 121.1 | Not specified | nih.gov |

Conformational Isomers and Their Energetics

While the this compound ring itself is relatively rigid and planar, this compound derivatives can exhibit conformational isomerism related to the orientation of the substituents attached to the boron atoms, or in more complex structures incorporating this compound rings. For example, in the formation of this compound cages from diboronic acids, the conformational control of the boronic acid building blocks is crucial for efficient self-assembly into specific cage structures. nih.gov The dihedral angles within the building blocks can influence the resulting cage topology. nih.gov Studies on the energetics of different conformers, particularly in the context of cage formation or reactions, highlight the importance of conformational preferences in determining the final structure and stability. nih.gov

Aromaticity and Electronic Delocalization in this compound Systems

The question of aromaticity in this compound systems has been a subject of theoretical and experimental investigation, often drawing comparisons to isoelectronic benzene. wikipedia.orgaip.org

Theoretical and Experimental Assessment of Aromatic Character

This compound is isoelectronic with benzene and possesses vacant p-orbitals on the boron atoms, which could potentially lead to some degree of aromatic character through π-electron delocalization involving the oxygen lone pairs. clockss.orgwikipedia.org However, the extent of this aromaticity is generally considered to be limited. clockss.orgresearchgate.net

Theoretical studies using methods such as Natural Resonance Theory (NRT) and Nucleus Independent Chemical Shift (NICS) have been employed to assess the aromatic character of this compound and its derivatives. aip.orgresearchgate.net These studies often indicate weak π aromaticity in this compound, less pronounced than in benzene. aip.org For example, NRT analysis suggests that the contribution of conjugated π bonds in this compound is less significant compared to benzene. aip.org

Experimental techniques, such as UV photoelectron spectroscopy (UPS), have also been used to probe the electronic structure and aromaticity of boroxines. researchgate.net Studies on trimethylthis compound using UPS and DFT calculations indicate that the molecule does not possess significant aromatic character or B-O π-bonding, in contrast to related borazine which shows a small degree of aromatic character. researchgate.net

The type of substituent on the this compound ring can also influence its aromaticity. Theoretical studies suggest that electron-withdrawing substituents can contribute positively to the aromaticity of the this compound skeleton, while electron-donating groups may reduce it. researchgate.net

Electronic Character of Boron and Oxygen Atoms

The electronic character of the boron and oxygen atoms within the this compound ring plays a significant role in its properties and reactivity. Boron atoms in boroxines are typically three-coordinate and sp² hybridized, possessing a vacant p-orbital, which makes them Lewis acidic. uncg.eduwikipedia.orgresearchgate.net Oxygen atoms, on the other hand, have two lone pairs of electrons. clockss.org

The interaction between the vacant p-orbitals on boron and the lone pairs on oxygen is central to discussions of B-O π-bonding and electron delocalization in the this compound ring. While some degree of π-interaction exists, it is generally considered to be weaker than the π-bonding in highly aromatic systems like benzene. researchgate.netnih.gov

Experimental and theoretical studies investigating the electronic properties of this compound-metal interfaces, such as triphenylthis compound on a gold surface, have provided insights into the electronic character of the atoms. rsc.orgrsc.org These studies can reveal charge delocalization pathways and the nature of the interaction between the this compound unit and the surface. rsc.orgrsc.org Analysis of core-level binding energies using techniques like X-ray photoelectron spectroscopy (XPS) can also provide information about the electronic environment of the boron and oxygen atoms in this compound derivatives. rsc.orgrsc.org

Lewis Acidity of this compound Derivatives

Boron atoms in boroxines, being sp² hybridized with a vacant p-orbital, act as Lewis acidic sites with a strong affinity for Lewis bases, particularly nitrogen-containing compounds uncg.eduresearchgate.net. The formation of a dative bond between the Lewis acidic boron atom and a Lewis base is a well-understood and highly selective process uncg.edu. This interaction causes a change in the geometry around the boron atom from trigonal planar (sp²) to tetrahedral (sp³) uncg.educore.ac.uk.

Quantification of Lewis Acidity

The Lewis acidity of boron compounds, including this compound derivatives, can be quantitatively evaluated using various methods. One commonly applied method is the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy mdpi.commagritek.comresearchgate.net. This method involves determining the chemical shift of the ³¹P NMR signal of a probe Lewis base, typically triethylphosphine oxide (TEPO), upon complexation with the Lewis acid mdpi.commagritek.com. The change in the chemical shift (Δδ³¹P) is related to the Acceptor Number (AN), a parameter that quantifies the electrophilicity of the Lewis acid mdpi.commagritek.com. A larger downfield shift in the ³¹P NMR signal of TEPO indicates stronger Lewis acidity magritek.com.

The Lewis acidity can also be described as "global Lewis acidity," which can be measured by the affinity for simple anions like hydroxide (OH⁻) or fluoride (F⁻) mdpi.com. For boronic acids in aqueous solution, the Lewis acidity is related to their pKₐ values, which quantify their ability to accept a hydroxide ion mdpi.com.

Influence of Substituents on Lewis Acidity

The nature of the substituents attached to the boron atoms in this compound derivatives significantly influences their Lewis acidity nih.govcore.ac.uk. Electron-withdrawing substituents generally increase the Lewis acidity of the boron centers by making them more electron-deficient uncg.edumdpi.com. Conversely, electron-donating groups tend to decrease Lewis acidity clockss.org.

Studies on substituted phenylboronic acids, which are in equilibrium with their corresponding boroxines, have shown that the position and electronic nature of substituents on the phenyl ring impact acidity mdpi.commdpi.com. For instance, the influence of substituents on the dissociation constants of phenylboronic acids is considerably greater than in the case of benzoic acids mdpi.com. Electron-withdrawing fluorine substituents increase the acidity of boronic acids, with the effect being strongest for ortho substitution, potentially due to intramolecular hydrogen bonding mdpi.com. For para substituents, the increase in acidity is less pronounced due to the compensation of inductive and mesomeric effects mdpi.com.

Steric effects also play a role. In ortho-substituted boronic acids, steric hindrance can impede the formation of the tetrahedral boronate anion, leading to lower acidity compared to the corresponding para isomers, unless intramolecular interactions stabilize the tetrahedral form mdpi.commdpi.com.

Research findings indicate that the Lewis acidity of triarylboroxines is influenced by the electronic properties of the aryl substituents. For example, studies comparing trimethylthis compound (Me₃B₃O₃) and triphenylthis compound (Ph₃B₃O₃) have estimated their Lewis acidity using the Gutmann method, interpreting the data in terms of relative π-bonding strength within the ring systems capes.gov.brsoton.ac.uk.

The Lewis acidity of this compound derivatives is crucial for their reactivity, particularly in forming Lewis adducts with bases core.ac.uk. The strength of the adduct formed depends on both the Lewis acidity of the this compound and the basicity of the Lewis base core.ac.uk.

Synthetic Methodologies for Boroxine Compounds

Dehydration-Condensation Routes of Boronic Acids

The most common synthetic route to boroxine compounds involves the dehydration and subsequent condensation of boronic acids (RB(OH)₂). This process results in the formation of a six-membered (RBO)₃ ring and the release of water molecules. nih.gov

Self-Condensation of Organoboronic Acids

Organoboronic acids readily undergo self-condensation to form boroxines. This reaction is a well-known method for synthesizing this compound derivatives. clockss.org For instance, phenylboronic acid can be dehydrated by simple heating to yield triphenylthis compound. clockss.org Even storing phenylboronic acid at room temperature can gradually lead to the formation of the corresponding this compound. clockss.org The self-condensation of boronic acids is a facile protocol and leads to robust structures. mdpi.com This method was historically the first used for the formation of 3D covalent organic frameworks (COFs) and remains widely employed. mdpi.com The dehydration reaction involves the coupling of three B(OH)₂ moieties to form the B₃O₃ this compound ring, releasing three water molecules as a byproduct. rsc.org

Thermodynamic and Kinetic Considerations of this compound Formation

Research has explored the thermodynamic parameters for the formation of various boroxines. For example, the thermodynamic parameters for the formation of phenylthis compound in CDCl₃ were determined by a van't Hoff plot, yielding ΔH = 14.3 kJ mol⁻¹ and ΔS = 37.8 J K⁻¹ mol⁻¹. researchgate.net Studies on tris(4-substituted phenyl)this compound formation have shown that electron-donating groups in the para-position of the phenyl ring can promote this compound formation. researchgate.netnii.ac.jp

The kinetics of this compound formation and related processes, such as the formation of this compound-amine adducts, have also been investigated. Variable temperature NMR experiments have been used to determine activation energies for the association-dissociation processes between boroxines and Lewis bases. nii.ac.jp

Reversibility of this compound Formation and Hydrolysis

The dehydration of boronic acids to form boroxines is a reversible reaction. clockss.orgresearchgate.net Conversely, boroxines can be readily hydrolyzed back to their corresponding boronic acids under wet or aqueous conditions. clockss.orgresearchgate.net This equilibrium between boronic acids and boroxines can be controlled by simply adding or removing water. researchgate.netcore.ac.uk For instance, recrystallizing a this compound from water can yield the corresponding boronic acid. clockss.org This reversible nature of this compound formation and hydrolysis is a key characteristic that has been exploited in various applications, including dynamic covalent chemistry and the development of self-healing materials. nih.govcore.ac.uk

Solvent Effects and Reaction Conditions

Solvent choice and reaction conditions play a significant role in the formation and stability of boroxines. The equilibrium between boronic acids and boroxines in solution is dependent on the solvent and temperature. researchgate.net For example, the equilibrium constant for the formation of phenylthis compound in CDCl₃ is 0.32 M, whereas in THF-d₈, it is significantly lower at 1.60 × 10⁻⁵ M, indicating that the equilibrium is shifted towards the boronic acid in THF. researchgate.net

Azeotropic removal of water is a common technique used to drive the dehydration equilibrium towards this compound formation, often employing a Dean-Stark apparatus. dergipark.org.truncg.edu Heating the corresponding boronic acid in an anhydrous solvent such as carbon tetrachloride or chloroform can also lead to this compound formation. nih.gov In some cases, this compound formation can occur even at room temperature, particularly with certain substituents or under specific conditions like those found in microdroplets, where the air-liquid interface can facilitate dehydration. researchgate.netrsc.org The use of drying agents can also promote this compound formation. wikipedia.org

Research has also explored the effect of solvent polarity on the formation of this compound adducts with amines, finding that solvent polarity can influence the enthalpic stabilization of adduct formation. acs.org

Alternative Synthetic Pathways

While the dehydration of boronic acids is the primary method, alternative routes to this compound compounds have been reported.

Reaction of Triorganoboranes with Boric Oxide

Another method for preparing boroxines involves the reaction of triorganoboranes (BR₃) with boric oxide (B₂O₃). This reaction can yield the corresponding this compound in good yield. clockss.orgresearchgate.netntu.edu.sg The synthesis of trialkyl- and triphenylboroxines using this method has been reported. clockss.org Early methods involved reacting trialkylboranes with anhydrous boric oxide in an autoclave at high temperatures (above 300 °C) for extended periods. google.com Later improvements allowed for the reaction to be carried out under reflux conditions, although still requiring significant reaction times. google.com More recent developments have explored alternative reagents, such as metal borates and boron halides, in the reaction with triorganoboranes to achieve shorter reaction times. google.com

Ligand-Assisted Synthesis

Ligand-assisted synthesis is a common strategy for the preparation of boroxines, particularly through ligand-facilitated trimerization of boronic acids researchgate.netnih.gov. Boroxines, similar to boronic acids, can form complexes with Lewis bases such as amines and pyridine in a 1:1 stoichiometry nih.gov. The formation of such adducts is thermodynamically favorable, with a larger enthalpy profit compared to the endothermicity of the trimerization process nih.gov. This allows for the high-yield generation of the corresponding this compound without the necessity for aggressive chemical or thermal dehydration nih.gov.

Research has investigated the interactions between boroxines and various ligands. For instance, the adduct of triphenylthis compound with 7-azaindole has been studied, revealing hydrogen bonding between the NH of azaindole and the oxygen of the this compound ring, alongside B-N interactions nii.ac.jp. The crystal structure of this adduct provided insights into these interactions nii.ac.jp.

On-Surface Synthesis of this compound-Based Molecules

On-surface synthesis offers a convenient route for introducing specific functionalities by creating this compound-containing molecules directly on a surface units.itmdpi.com. This method leverages the self-condensation of boronic acids, which can lead to the formation of this compound rings mdpi.com. The robustness and nano-sized arrangement of boronic covalent organic frameworks (COFs) have motivated research into transposing their synthesis onto surfaces mdpi.com.

A previously described synthesis protocol on the Au(111) surface has been validated for the on-surface synthesis of this compound-based molecules using different molecular precursors units.itmdpi.com. Studies involving scanning tunneling microscopy (STM) and X-ray spectroscopies have been employed to characterize the morphology and electronic properties of the resulting systems units.itmdpi.com. Density functional theory (DFT) calculations have also been used to assign electronic transitions in the B K-edge absorption spectrum, aiding in the characterization units.itmdpi.com.

The on-surface boronic condensation method has been shown to be applicable to molecules other than triphenylthis compound, paving the way for facile surface functionalization with macromolecules of tailored sizes and compositions mdpi.com. The formation of a 2D covalent framework of this compound rings interconnected by direct B-B bonds has been observed on the Au(111) surface mdpi.com.

Simultaneous construction of multiple linkages, such as imine and this compound linkages, has been explored for the on-surface synthesis of hybrid covalent organic frameworks rsc.org. This involves activating both the Schiff base reaction and the boronic acid dehydration reaction in a single step rsc.org. Highly ordered imine-boroxine hybrid single-layered COFs have been successfully constructed on highly oriented pyrolytic graphite (HOPG) using a gas-solid interface reaction method rsc.org.

Synthesis of Substituted and Hetero-Boroxines

Boroxines with various substituents (substituted boroxines) and those formed from different boronic acid precursors (hetero-boroxines) can be synthesized. Substituted boroxines are typically generated by the dehydration/trimerization of their corresponding boronic acids researchgate.net. Hetero-boroxines can be synthesized when the precursor boronic acids possess different R groups researchgate.net.

The formation of boroxines from boronic acids is a dynamic and reversible process that is high-yielding under dehydrating conditions or through ligand-assisted synthesis researchgate.net. This transformation has been utilized in polymer and supramolecular chemistry for constructing organized architectures researchgate.net.

Condensation of pairs of arylboronic acids can yield both homo- and hetero-boroxines in solution researchgate.net. These boroxines can be detected in the gas phase using GC-MS spectrometry researchgate.net. Equilibrium constants for the formation of hetero-boroxines in solution have been determined through NMR spectroscopy by integrating pertinent signals in mixtures of boronic acids researchgate.net.

Microwave-assisted synthesis has been employed for the preparation of boroxines from boronic acids uncg.edu. This single-step condensation reaction of three equivalents of the same boronic acid can yield boroxines in relatively high yields uncg.edu. This approach helps to avoid contamination in the product uncg.edu.

The synthesis of substituted diarylborinic acids and their derivatives has also been explored, often involving the reaction of organometallic reagents with boranes or the reaction of triarylboranes with ligands mdpi.com. While borinic acids are distinct from boroxines, some synthetic strategies for substituted borinic acids involve intermediates or approaches relevant to substituted boron compounds. For example, the reaction of aryllithium species with heteroaromatic boronic esters has been shown to yield substituted boron compounds mdpi.com.

Here is a table summarizing some substituted boroxines and their properties mentioned in the search results:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | PubChem CID |

| Trimethylthis compound | C₃H₉B₃O₃ | 125.53 | 78-80 | -38 | 574072 fishersci.ca |

| Triphenylthis compound | C₁₈H₁₅B₃O₃ | 311.7 nih.gov | 130 fishersci.com | Not specified | 72595 nih.gov |

| Tributylthis compound | C₁₂H₂₇B₃O₃ | 251.8 nih.gov | Not specified | Not specified | 328715 nih.gov |

| Trimethoxythis compound | B₃(OCH₃)₃O₃ | 173.53 fishersci.com | Not specified | Not specified | 66880 fishersci.com |

Note: Boiling and melting points may vary depending on the source and measurement conditions.

Reactivity and Mechanistic Investigations of Boroxine

Hydrolysis and Stability in Aqueous Media

Boroxines are formed through the reversible dehydration of boronic acids. This equilibrium is sensitive to the presence of water, which can induce the hydrolysis of the boroxine ring back to the corresponding boronic acid monomers. researchgate.netnih.govclockss.org The equilibrium between boronic acids and boroxines can be controlled by the addition or removal of water. researchgate.net

While boroxines are generally known for their hydrolytic instability, particularly in aqueous environments, recent research has explored the development of water-stable this compound structures. nih.govresearchgate.net For instance, a water-stable this compound structure was discovered that transforms from a dimer upon exposure to water, exhibiting excellent pH stability and water-compatible dynamic covalent bonds. researchgate.net This finding is significant as it breaks the constraint of boroxines typically not being applicable in aqueous media, opening new avenues for research in this compound chemistry. researchgate.net

The stability of boroxines in the presence of water can be influenced by substituents on the boron atoms. Electron-withdrawing groups may accelerate the hydrolysis of boronic anhydrides, leading to smaller equilibrium constants for this compound formation. clockss.org Conversely, electron-donating groups may reduce the reactivity of boron atoms towards water, resulting in larger equilibrium constants. clockss.org

The hydrolysis of this compound can occur even at low temperatures and water partial pressures. rsc.org The rate of hydrolysis can be faster than the rate of condensation depending on the water concentration and temperature. rsc.org

Interactions with Lewis Bases and Anion Receptors

The boron atoms in the this compound ring are Lewis acidic and readily interact with Lewis bases, particularly those containing nitrogen. uncg.eduresearchgate.net This interaction leads to the formation of dative B-N bonds and the generation of adducts. uncg.eduacademicjournals.orgnih.gov

Boron-Nitrogen Dative Bonding and Adduct Formation

The formation of a dative bond between a Lewis acidic boron atom and a Lewis basic amine is a well-understood and highly selective process. uncg.edu Dative bond complexes involving boroxines are well-established in chemical literature. uncg.edu This motif has garnered significant attention for its use in constructing supramolecular systems like polymers, macrocycles, and rotaxanes, where these structures are held together by the weak dative bond interaction. uncg.edu

Studies have shown that arylboronic acids can smoothly form 1:1 amine-boroxine adducts, which are thermodynamically favored over 2:1 or 3:1 adducts. academicjournals.orgacs.orgclockss.org The stability of these this compound-amine adducts is influenced by both electronic and steric factors. tdl.org Primary and secondary aliphatic amines tend to form thermodynamically favorable complexes, while sterically hindered amines show unfavorable adduct formation. tdl.org

The formation of these adducts can be achieved through various methods, including mechanochemically-induced reactions of phenylboronic acid and amines. nih.gov The stoichiometry of the resulting adduct can be controlled by the amine structure and the molar ratio of the reactants. nih.gov

The dative B-N bonds in these adducts possess a strong covalent character, directionality, and a reversible nature, making them unique. nih.gov The robustness of these bonds is significantly dependent on the steric and electronic properties of the interacting components. nih.gov

The crystal structures of this compound-amine adducts have been characterized, revealing the presence of B-N dative bonds and sometimes hydrogen bonding interactions between the amine and the this compound oxygen atoms. academicjournals.orgclockss.org

Interaction with Halide Anions

This compound rings can also interact with halide anions, acting as anion receptors. nii.ac.jpresearchgate.net Computational studies have explored the interactions between halide anions and this compound rings, indicating favorable interactions, particularly with fluoride anions. nii.ac.jpresearchgate.net this compound-containing structures, such as cylindrophanes, have been suggested to exhibit high selectivity for fluoride ions. nii.ac.jp

The Lewis acidity of the boron atoms in boroxines makes them effective anion receptors, especially for fluoride (F⁻) in applications like lithium-ion batteries, where they can help improve ionic conductivity. researchgate.netnih.gov Novel fluorinated boroxines have been investigated for their fluoride anion binding capabilities. mst.eduacs.org Studies using NMR and UV-vis spectroscopy have confirmed the binding of fluoride to these fluorinated boroxines, often with a 1:1 stoichiometry. mst.eduacs.org DFT calculations have provided insights into the preferred binding structures of this compound-fluoride complexes. mst.edu

Complexation Studies

Beyond interactions with simple Lewis bases and halide anions, boroxines participate in more complexation studies. Their ability to form dative bonds and act as Lewis acids allows for their incorporation into various complex structures and materials. academicjournals.orgacs.org

This compound-based architectures, including tripodal structures and network structures like covalent organic frameworks (COFs), have been constructed utilizing the reversible formation of boroxines and their interactions with other molecules. researchgate.net The dative boron-nitrogen bond has been used as a motif for reversible, strong, and directed interactions, leading to the efficient self-assembly of organic building blocks into supramolecular cages. uncg.edu

Complexation studies have also involved the use of amine-adducted boroxines as precursors for the formation of metal-carbon bonds, such as gold(III)-carbon bonds. clockss.org In such reactions, the this compound can hydrolyze in situ, and the released nitrogen can coordinate to the metal center before transmetallation occurs. clockss.orgnii.ac.jp

The Lewis acidity of this compound has been a key property explored in complexation studies, leading to the development of various molecular architectures and functional materials. researchgate.netresearchgate.net

Role as Reagents in Organic Synthesis

Boroxines play a significant role as reagents and catalysts in organic synthesis, offering advantages in certain transformations. researchgate.netresearchgate.net Their use as organoboron reagents is particularly notable. nih.gov

Suzuki-Miyaura Coupling Reactions

Triorganoboroxines, especially arylboroxines, serve as alternative reagents to boronic acids in the Suzuki-Miyaura (SM) coupling reaction. clockss.org The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed reaction for forming carbon-carbon bonds, specifically between an organohalide and an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.comwikipedia.org

While boronic acids are commonly used due to their stability and commercial availability, boroxines can also undergo transmetallation with palladium complexes, a crucial step in the catalytic cycle of the Suzuki-Miyaura coupling. rsc.orgresearchgate.netnih.gov The precise mechanism of transmetallation involving boroxines has been studied, and in some cases, boroxines have shown faster transmetallation rates compared to the corresponding boronic acids. nih.gov

Boroxines are formed from boronic acids through dehydration, an entropically favorable process that liberates water. rsc.orgrsc.org Even under nominally anhydrous conditions, this equilibrium exists, and the released water can influence the catalytic cycle by generating hydroxide ions that interact with the boronic acid. yonedalabs.com

The use of boroxines in the Suzuki-Miyaura coupling can offer advantages, such as the ability to accurately measure the amount of organoboron reagent, which can be challenging with boronic acids due to their tendency to interconvert with boroxines. clockss.orgnii.ac.jp Boroxines have been found to be effective reagents in reactions with diazo compounds, which can be coupled with aryl and vinyl boroxines in metal-free carbon-carbon homologation reactions. rsc.org

While the exact role of boroxines versus boronic acids in all Suzuki-Miyaura coupling mechanisms is still an area of investigation, their effectiveness as organoboron partners in this fundamental reaction is well-recognized. clockss.orgrsc.orgnih.gov

Metal-Free Carbon-Carbon Homologations with Diazo Compounds

Boroxines have been identified as key intermediates in metal-free carbon-carbon homologation reactions involving diazo compounds and boronic acids. These reactions provide an efficient route for forming new carbon-carbon bonds without the need for transition metal catalysts, which can sometimes be expensive, unstable, or toxic. rsc.orgcam.ac.uk

Computational and experimental studies have indicated that boroxines, rather than the corresponding boronic acids, are likely the reactive species in the homologation with diazo compounds like TMS-diazomethane (TMSCHN₂). rsc.orgcam.ac.ukresearchgate.netcam.ac.ukrsc.org The reaction typically involves the nucleophilic attack of the diazo carbon onto the boron atom of the this compound, followed by a 1,2-migration of the organic group from boron to carbon. organic-chemistry.orgacs.org Subsequent hydrolysis of the intermediate yields the homologated product. organic-chemistry.org

Optimization studies have shown that using boroxines directly, often prepared by dehydration of boronic acids, can lead to efficient and scalable metal-free homologation approaches. rsc.orgcam.ac.ukresearchgate.netcam.ac.uk For instance, the homologation of aryl and vinyl boroxines with TMSCHN₂ has been successfully developed to access TMS-pinacol boronic ester products with good functional group tolerance. rsc.orgcam.ac.ukresearchgate.netcam.ac.uk The addition of a base, such as diisopropylamine, can significantly improve reaction yields, potentially by neutralizing the system and preventing decomposition of the diazo substrate. organic-chemistry.orgacs.org

While organoboranes are known to react rapidly with TMSCHN₂, boroxines also exhibit good reactivity, which correlates well with computational predictions. rsc.orgcam.ac.uk In contrast, pinacol and MIDA boranes have shown little to no reactivity under similar conditions. rsc.org

Vinyl and Aryl Sources in Organic Transformations

Boroxines, particularly aryl and vinyl boroxines, serve as valuable sources of vinyl and aryl groups in various organic transformations. Their use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. researchgate.netclockss.orgresearchgate.netnih.govrsc.orgmdpi.com

In the context of Suzuki-Miyaura coupling, boronic acids and their corresponding boroxines are in equilibrium and can both act as coupling partners with organic halides or pseudohalides in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.orgmdpi.com Boroxines have been shown to be efficient coupling partners in these reactions. researchgate.netmdpi.com While determining the exact ratio of boronic acid to this compound in the catalytic process can be challenging due to their equilibrium, the use of excess boronic acid is often employed to ensure reaction completion. researchgate.netmdpi.com

Beyond traditional cross-coupling, boroxines have been utilized as vinyl and aryl sources in other transformations. For example, aryl and vinyl boroxines react with α-diazocarbonyl compounds to achieve α-arylation and α-vinylation of carbonyl compounds under mild, metal-free conditions. organic-chemistry.orgsci-hub.se This approach offers an alternative to traditional palladium-catalyzed methods, which often require strong basic conditions. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of the diazo carbon on the this compound ring, followed by a 1,2-migration of the aryl or vinyl group. organic-chemistry.orgacs.org

Furthermore, boroxines like 2,4,6-trivinylcyclotriboroxane have been employed as equivalents of vinylboronic acid in copper(II)-mediated coupling reactions with phenols to synthesize aryl vinyl ethers. acs.orgresearchgate.net The presence of an amine base in these reactions can lead to the in situ generation of an amine-coordinated this compound, which may play a key role in the reaction pathway. acs.orgresearchgate.net

Dynamic Covalent Chemistry of this compound Bonds

The boron-oxygen (B-O) bonds within the this compound ring are characterized by their dynamic and reversible nature. This property makes boroxines valuable components in the field of dynamic covalent chemistry (DCC). researchgate.netrsc.orguibk.ac.atresearchgate.netrsc.orgcapes.gov.brnih.govresearchgate.netresearchgate.net The reversible formation and cleavage of B-O bonds in boroxines allow for structural reorganization and adaptation in response to external stimuli. rsc.orguibk.ac.atrsc.orgcapes.gov.brresearchgate.net

The equilibrium between boronic acids and boroxines is a prime example of this dynamic nature, easily controlled by the addition or removal of water. clockss.orgresearchgate.net This reversibility is exploited in the construction of covalent organic frameworks (COFs) and other organized architectures, where the dynamic nature facilitates self-correction and the formation of highly crystalline structures. rsc.orguibk.ac.atrsc.orgcapes.gov.brresearchgate.net

The dynamic covalent chemistry of this compound bonds has also been applied in the design of self-healing materials and polymers. researchgate.netresearchgate.netnih.govresearchgate.netrsc.orgmdpi.com Polymeric networks incorporating dynamic this compound bonds can undergo facile bond exchange, allowing for the repair of damage. rsc.orgmdpi.com This dynamic behavior can be influenced by factors such as humidity, enabling self-healing at ambient conditions. nih.gov The combination of dynamic B-O bonds with dative boron-nitrogen coordination has also been explored to enhance the dynamicity and stability of these materials. researchgate.net

Recent discoveries have even led to the development of water-stable this compound structures that maintain dynamic covalent bonds in aqueous media, overcoming a significant limitation in the application of boroxines. researchgate.netresearchgate.net This opens new avenues for research and application of boroxines in biological and aqueous environments. researchgate.netresearchgate.net

The ability of this compound bonds to undergo reversible exchange makes them promising motifs for creating materials with adaptive and responsive properties, ranging from self-healing polymers to advanced functional materials. researchgate.netresearchgate.netrsc.orgcapes.gov.brresearchgate.netresearchgate.netmdpi.com

Q & A

Q. What are the standard experimental protocols for synthesizing boroxine, and what factors influence its formation efficiency?

this compound is typically synthesized via dehydration of boronic acids under controlled conditions. Key factors include temperature, solvent selection (e.g., anhydrous toluene), and catalysts (e.g., molecular sieves). The reversibility of this compound formation necessitates strict moisture control, as water can hydrolyze the B–O bonds . For reproducibility, ensure reaction vessels are thoroughly dried and monitor reaction progress using techniques like Fourier-transform infrared spectroscopy (FTIR) to track boronic acid consumption .

Q. Which analytical techniques are most reliable for characterizing this compound structure and purity?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C), X-ray diffraction (XRD), and mass spectrometry (MS) is recommended. For example, ¹¹B NMR can distinguish this compound (δ ~18 ppm) from boronic acid precursors (δ ~30 ppm). Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) is critical for minimizing this compound decomposition and detecting byproducts like solvent adducts . XRD confirms crystallinity, particularly in covalent organic frameworks (COFs) .

Q. How does this compound’s Lewis acidity compare to other boron-based compounds, and how is this property quantified experimentally?

this compound exhibits moderate Lewis acidity due to its trigonal planar boron centers. This can be quantified using Gutmann-Beckett acceptor numbers or via titration with Lewis bases (e.g., pyridine) monitored by ¹¹B NMR. Comparative studies with boronic esters or B(OH)₃ should include computational DFT analysis to validate experimental trends .

Advanced Research Questions

Q. What methodologies address contradictions between computational predictions and experimental observations in this compound’s thermodynamic stability?

Discrepancies often arise from solvent effects or kinetic vs. thermodynamic product dominance. To resolve this, combine calorimetry (e.g., isothermal titration calorimetry) with DFT calculations using solvation models (e.g., COSMO-RS). Re-evaluate reaction conditions (e.g., temperature gradients) to isolate equilibrium states .

Q. How can this compound’s dynamic covalent chemistry be leveraged for designing self-healing polymers or stimuli-responsive materials?

this compound’s reversible B–O bonds enable applications in adaptive materials. Methodologies include:

- Incorporating this compound into polymer backbones and monitoring bond reassembly under humidity via in situ FTIR or rheology .

- Designing this compound-metamorphic systems (e.g., tetrahedral-to-bipyramidal transitions) using conformationally flexible boronic acid precursors, validated by small-angle X-ray scattering (SAXS) .

Q. What strategies optimize this compound-based COFs for enhanced porosity and catalytic activity?

- Pore Engineering : Vary boronic acid linker symmetry (e.g., phenyl diboronic acid vs. triphenylene derivatives) and monitor BET surface area changes. COF-5, for instance, achieves 1590 m²/g surface area via eclipsed layer stacking .

- Catalytic Functionalization : Post-synthetic modification (PSM) with transition metals or organocatalysts. Characterize active sites using X-ray photoelectron spectroscopy (XPS) and test catalytic efficiency in cross-coupling reactions .

Q. How do hetero-boroxines (e.g., B–N or B–S analogues) differ in reactivity, and what synthetic challenges must be addressed?

Hetero-boroxines require precise stoichiometric control to avoid phase separation. Synthesis involves substituting oxygen with heteroatoms (e.g., NH groups) under inert atmospheres. Characterization challenges include distinguishing B–N vibrations via Raman spectroscopy and assessing stability via thermogravimetric analysis (TGA) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s hydrolytic stability in different solvent systems?

Q. What statistical approaches are recommended for validating this compound’s role as a catalyst in multi-step organic syntheses?

Use multivariate analysis (e.g., PCA) to deconvolute this compound’s catalytic contribution from side reactions. Control experiments with boronic acid inhibitors (e.g., added H₂O) and kinetic isotope effects (KIEs) can isolate mechanistic pathways .

Methodological Best Practices

- Reproducibility : Document solvent purity, humidity levels, and catalyst loadings. Share raw spectral data and crystallographic files as supplementary information .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and advanced microscopy (e.g., TEM for COF morphology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.